molecular formula C13H9ClFN B14256945 Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- CAS No. 359891-19-3

Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)-

Cat. No.: B14256945
CAS No.: 359891-19-3
M. Wt: 233.67 g/mol
InChI Key: GZQNIHBWLHTHSU-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- typically involves the reaction of 3-chloro-4-fluoroaniline with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid or acetic acid to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like hydroxide ions, amines; reactions often conducted in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: Quinones, oxidized aromatic compounds.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Substituted aromatic amines, phenols.

Scientific Research Applications

Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- can be compared with other similar compounds, such as:

    Benzenamine, 3-chloro-4-fluoro-N-methyl-: This compound has a methyl group instead of a phenylmethylene group, leading to differences in its chemical reactivity and biological activity.

    Benzenamine, 3-chloro-4-fluoro-: Lacks the phenylmethylene group, resulting in distinct chemical properties and applications.

    Benzenamine, 3-chloro-4-fluoro-N-(phenylmethyl)-: Similar structure but with a phenylmethyl group, which may affect its interaction with molecular targets and overall activity.

The uniqueness of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

359891-19-3

Molecular Formula

C13H9ClFN

Molecular Weight

233.67 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H9ClFN/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-9H

InChI Key

GZQNIHBWLHTHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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